4-Phenyl-6-piperazin-1-ylpyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Phenyl-6-piperazin-1-ylpyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a phenyl group at the 4-position and a piperazine ring at the 6-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug design.
Mechanism of Action
Target of Action
Similar compounds such as pyrazolo[3,4-d]pyrimidines have been reported to inhibit cyclin-dependent kinase 2 (cdk2), a protein kinase involved in cell cycle regulation
Mode of Action
If it indeed targets protein kinases like cdk2, it might inhibit these enzymes, thereby affecting cell cycle progression . This could lead to the suppression of cell proliferation, which is a common strategy in the development of anti-cancer drugs.
Biochemical Pathways
For instance, inhibition of CDK2 would affect the cell cycle, potentially leading to cell cycle arrest .
Result of Action
If it acts as a protein kinase inhibitor, it could lead to the suppression of cell proliferation, which could be beneficial in the context of diseases characterized by uncontrolled cell growth, such as cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenyl-6-piperazin-1-ylpyrimidine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-phenylpyrimidine-6-carboxylic acid with piperazine under suitable conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the pyrimidine ring .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis but optimized for higher yields and purity. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-Phenyl-6-piperazin-1-ylpyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while substitution reactions can introduce various functional groups onto the piperazine ring.
Scientific Research Applications
4-Phenyl-6-piperazin-1-ylpyrimidine has several scientific research applications, including:
Medicinal Chemistry: It is used in the design and synthesis of acetylcholinesterase inhibitors for the treatment of Alzheimer’s disease.
Biological Studies: The compound is studied for its potential interactions with various biological targets, including enzymes and receptors.
Industrial Applications: It is used in the synthesis of other heterocyclic compounds and as an intermediate in the production of pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Another compound with a similar structure but with a carboxamide group at the 5-position.
Piperidine Derivatives: Compounds like piperidine and its derivatives, which also feature a nitrogen-containing ring and are widely used in medicinal chemistry.
Uniqueness
4-Phenyl-6-piperazin-1-ylpyrimidine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to act as an acetylcholinesterase inhibitor makes it particularly valuable in the development of treatments for neurodegenerative diseases.
Properties
IUPAC Name |
4-phenyl-6-piperazin-1-ylpyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4/c1-2-4-12(5-3-1)13-10-14(17-11-16-13)18-8-6-15-7-9-18/h1-5,10-11,15H,6-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVYYHYROWROJFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC=NC(=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.